(Tyr0)-Neurokinin A
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Overview
Description
(Tyr0)-Neurokinin A is a modified form of the neuropeptide Neurokinin A, which belongs to the tachykinin family. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction. The addition of a tyrosine residue at the N-terminal end of Neurokinin A enhances its stability and bioactivity, making this compound a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tyr0)-Neurokinin A typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The tyrosine residue is added at the N-terminal end, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Tyr0)-Neurokinin A can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, which can affect the peptide’s bioactivity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed:
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
(Tyr0)-Neurokinin A has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions involving pain and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
(Tyr0)-Neurokinin A exerts its effects by binding to neurokinin receptors, primarily the neurokinin 2 receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the activation of phospholipase C, increased intracellular calcium levels, and the release of secondary messengers. These events result in the modulation of neurotransmission, smooth muscle contraction, and inflammatory responses.
Comparison with Similar Compounds
Neurokinin A: The unmodified form of (Tyr0)-Neurokinin A, with similar biological activities but lower stability.
Substance P: Another tachykinin peptide with overlapping functions but different receptor affinities.
Neurokinin B: A related peptide with distinct receptor specificity and physiological roles.
Uniqueness: this compound is unique due to the addition of the tyrosine residue, which enhances its stability and bioactivity compared to Neurokinin A. This modification makes it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASBHIJHXALXPN-UICUXDCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N15O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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